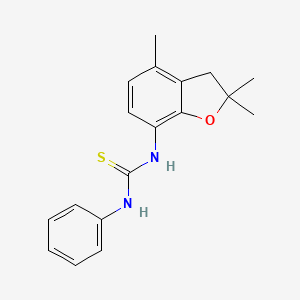

N-phenyl-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-phenyl-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea is a compound that has been extensively studied for its potential applications in scientific research. It is a thiourea derivative that has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Structural and Vibrational Characterization

Thiourea derivatives, including compounds similar to N-phenyl-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea, have been extensively characterized using various techniques. For instance, Lestard et al. (2015) performed a comprehensive study on 1-Benzyl-3-furoyl-1-phenylthiourea, a related compound, analyzing its structural, vibrational, and electronic properties through XRD, IR, Raman, NMR, and UV-visible absorption spectra. This study highlights the importance of thiourea derivatives in understanding molecular conformation and stability, as well as their potential in non-linear optical (NLO) applications (Lestard et al., 2015).

Synthetic Methodologies

Thiourea derivatives serve as key intermediates in synthetic chemistry, facilitating the creation of novel compounds with potential applications in drug development and materials science. A study by Nammalwar et al. (2010) details the synthesis of a primary metabolite of a compound with strong anticancer activity, demonstrating the utility of thiourea derivatives in the development of new therapeutic agents (Nammalwar et al., 2010).

Biological Activities

The pharmacological potential of thiourea derivatives is vast, with studies showing various biological activities. Korkmaz et al. (2015) synthesized chiral thiourea derivatives and evaluated their inhibitory effects on carbonic anhydrase, an enzyme involved in pH regulation and potential target for therapeutic intervention. These compounds showed competitive inhibition, highlighting the therapeutic potential of thiourea derivatives in managing conditions affected by enzyme regulation (Korkmaz et al., 2015).

Anion Recognition and Sensing

Thiourea derivatives are also recognized for their anion binding capabilities, making them suitable for applications in sensing and recognition. Nie et al. (2004) developed a series of N-benzamidothioureas, demonstrating their significant anion binding affinities and their potential as neutral receptors for anion recognition. This work underscores the versatility of thiourea derivatives in developing sensors and recognition systems for various anions (Nie et al., 2004).

Mechanism of Action

Mode of Action

Compounds containing similar functional groups have displayed notable anti-cancer effects by effectively inhibiting various proteins .

Biochemical Pathways

It is known that benzofurans, a class of organic compounds to which this compound belongs, are involved in a wide range of biological activities .

Pharmacokinetics

The compound’s molecular weight of 31243 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Compounds with similar structures have been found to exhibit anti-cancer effects .

properties

IUPAC Name |

1-phenyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-12-9-10-15(16-14(12)11-18(2,3)21-16)20-17(22)19-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTIBLKREJTFGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(OC2=C(C=C1)NC(=S)NC3=CC=CC=C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone](/img/structure/B2915210.png)

![4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2915212.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2915215.png)

![N-(3-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2915218.png)

![N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2915219.png)

![2,4-dichloro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2915222.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2915227.png)

![[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2915229.png)